Taurine
Overview
Description
Taurine, also known as 2-aminoethanesulfonic acid, is a naturally occurring amino sulfonic acid. It is widely distributed in animal tissues and is a major constituent of bile. This compound can be found in the large intestine and accounts for up to 0.1% of total human body weight . It was first isolated from ox bile in 1827 by German scientists Friedrich Tiedemann and Leopold Gmelin .
Mechanism of Action
Target of Action
Taurine, a sulfur-containing amino acid, is found abundantly in various organs such as the brain, spinal cord, leukocytes, heart, muscle cells, and retina . At subcellular levels, mitochondria are the primary targets for this compound compartmentalization . It has also been found that this compound enters the nucleus and endoplasmic reticulum .
Mode of Action
This compound interacts with its targets in several ways. It exhibits membrane stabilizing, osmoregulatory, and cytoprotective effects . It also has antioxidative properties, regulates intracellular Ca2+ concentration, modulates ion movement and neurotransmitters, reduces the levels of pro-inflammatory cytokines in various organs, and controls blood pressure . This compound also rectifies imbalances of amino acids through alterations in membrane fluidity and activation of membrane enzymes and transporters including the sodium/calcium exchanger .
Biochemical Pathways
This compound is involved in several biochemical pathways. It plays a role in the regulation of growth and differentiation, osmoregulation, neurohormonal modulation, and lipid metabolism . This compound protects tissues against metal toxicity through enhancement of enzymatic and non-enzymatic antioxidant capacity, modulation of oxidative stress, anti-inflammatory and anti-apoptotic effects, involvement in different molecular pathways, and interference with the activity of various enzymes .
Pharmacokinetics
The pharmacokinetics of this compound in humans after oral administration has been studied. This compound dosing is effective at 1–3 g/day acutely across a span of 6–15 days (1–3 h before an activity) which may improve aerobic performance, anaerobic performance (strength, power), recovery, and a decrease in metabolic markers .
Result of Action
This compound has profound effects on cells. It leads to improvements in VO2 max, time to exhaustion, anaerobic performance, muscle damage, peak power, and recovery . This compound also causes a change in metabolites: decrease in lactate, creatine kinase, phosphorus, inflammatory markers, and improved glycolytic/fat oxidation markers .
Action Environment
Environmental factors can influence the action of this compound. For instance, in the cortices of this compound-deficient mouse embryos, whose mothers received an intraperitoneal injection of a this compound synthesis inhibitor, the tonic currents by GABA A receptors were significantly reduced, and radial migration was enhanced . This suggests that the maternal environment can influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Taurine plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with urate oxidase, a key enzyme involved in purine metabolism . This compound also helps support nerve growth, maintain proper hydration, and produce bile salts, which aid in digestion .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by regulating minerals and supporting the general function of the nervous system, vision, and eyes . This compound has been shown to exert vasodilation effects on isolated animal arteries, potentially through opening potassium channels . It also protects tissues against metal toxicity through enhancement of enzymatic and non-enzymatic antioxidant capacity, modulation of oxidative stress, anti-inflammatory and anti-apoptotic effects, involvement in different molecular pathways, and interference with the activity of various enzymes .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is not a radical scavenger, but its antioxidant action is related to the maintenance of mitochondrial function . This compound also modulates ER stress, Ca2+ homeostasis, and neuronal activity at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown significant temporal effects. For example, plasma this compound levels were negatively associated with post-COVID condition symptoms and correlated with markers of inflammation, tryptophan metabolism, and gut dysbiosis . This compound supplementation exhibits positive effects on multiple metabolic syndrome-related factors, making it a potential dietary addition for individuals at risk of or already experiencing metabolic syndrome .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Supplementation of this compound has been shown to prevent the development of hypertension in several animal models . Ageing mice, worms, and monkeys can live longer or healthier lives when fed large amounts of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized naturally in the human liver from methionine and cysteine . This compound helps regulate ion channels and transporters, ensuring the proper balance of ions inside and outside the cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through a robust and resilient supply chain . The this compound transporter (TauT) is predominantly localized at the cell membrane, facilitating the transport of this compound into cells .
Subcellular Localization
This compound is present in most subcellular compartments and frequently appears randomly distributed . The this compound transporter (TauT) is predominantly localized at the cell membrane, but it is also found in the cytosol and occasionally at the nuclear membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Taurine can be synthesized through two main chemical routes:
Reaction of Ethylene Oxide with Sodium Bisulfite: This reaction forms isethionic acid, which is then converted to this compound.
Reaction of Aziridine with Sulfurous Acid: This method directly produces this compound through a single-step reaction.
Industrial Production Methods: The industrial production of this compound primarily involves the chemical synthesis methods mentioned above. The demand for this compound has led to its large-scale production, with applications in pet food, pharmaceuticals, and dietary supplements .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form this compound chloramine, which has antimicrobial properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and hypochlorous acid are commonly used oxidizing agents for this compound.
Catalysts: this compound can act as a catalyst in organic reactions, promoting environmentally friendly processes.
Major Products:
This compound Chloramine: Formed through the oxidation of this compound, it exhibits antimicrobial properties.
This compound Derivatives: Various derivatives are formed through substitution reactions, which have applications in biochemistry.
Scientific Research Applications
Taurine has a wide range of applications in scientific research:
Biology: this compound plays a crucial role in maintaining cellular osmoregulation and membrane stabilization.
Medicine: this compound is studied for its potential therapeutic effects in cardiovascular health, aging, and neurological functions
Industry: this compound is added to energy drinks and dietary supplements for its potential health benefits.
Comparison with Similar Compounds
Hypotaurine: A precursor to this compound, involved in similar biochemical pathways.
Cysteic Acid: Another sulfur-containing amino acid, involved in the biosynthesis of this compound.
Cysteine Sulfinic Acid: An intermediate in the biosynthesis of this compound.
Uniqueness of this compound: this compound is unique due to its widespread presence in animal tissues and its diverse physiological roles. Unlike other amino acids, this compound is not incorporated into proteins but exists in free form, allowing it to participate in various cellular processes .
Properties
IUPAC Name |
2-aminoethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAAWQZATWQOTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NH2CH2CH2SO3H, C2H7NO3S | |
Record name | L-TAURINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21060 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | taurine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Taurine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021304 | |
Record name | l-Taurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Large white crystals or white powder., Dry Powder, Colorless solid; [Merck Index] White solid; [CAMEO] Colorless crystals with lumps; [Sigma-Aldrich MSDS], Solid, White to cream coloured crystaline solid; | |
Record name | L-TAURINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21060 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethanesulfonic acid, 2-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Taurine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17855 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Taurine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000251 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Taurine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1424/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
It decomposes before reaching boiling point (325ºC) | |
Record name | Taurine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01956 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4), 50 to 100 mg/mL at 74.3 °F (NTP, 1992), In water, 94.9 g/L at 25 °C, Soluble in 15.5 parts of water at 12 °C; 100 parts of 95% alcohol dissolves 0.004 parts at 17 °C; insoluble in absolute alcohol, 80.7 mg/mL, Soluble in water, Soluble (in ethanol) | |
Record name | SID46500351 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | L-TAURINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21060 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Taurine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01956 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Taurine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8167 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Taurine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000251 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Taurine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1424/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
Density = 1.7 g/cu cm, Bulk density = 0.65-0.75 g/cu cm | |
Record name | Taurine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8167 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000172 [mmHg] | |
Record name | Taurine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17855 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
The diet supplements containing taurine function by replacing the missing nutriments in the body. Taurine, as a single agent, presents different functions like substrate for formation of bile salts, cell volume regulation, modulation of intracellular calcium, cytoprotection of central nervous system, etc. | |
Record name | Taurine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01956 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Impurities |
Taurine is a white crystalline powder that is almost odourless but with a slightly acidic taste. It contains by specification at least 98.0 % taurine in dried substance. Analysis of five batches of the active substance showed an average content of 99.5 +/- 0.1 % taurine and a loss on drying of 0.07 +/- 0.01 %.11 The final additive may be formulated by adding a maximum 0.8 % of an anti-caking agent (SiO2). Three batches of the additive were analysed for impurities, one batch with six replicate samples and another batch with three replicate samples. In all batches, sulphated ash was < 0.06 % (in one batch residue on ignition 0.06 %), chloride < 0.01 %, sulphate < 0.01 %, ammonium salt < 0.02 %, related substances < 0.2 %, heavy metals (expressed as lead) < 10 mg/kg and arsenic < 1.0 mg/kg (two batches). | |
Record name | Taurine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8167 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals, Monoclinic prisms from water | |
CAS No. |
107-35-7 | |
Record name | L-TAURINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21060 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Taurine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Taurine [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Taurine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01956 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | taurine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759150 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | taurine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32428 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanesulfonic acid, 2-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | l-Taurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Taurine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.168 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TAURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EQV5MLY3D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Taurine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8167 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Taurine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000251 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
572 °F (decomposes) (NTP, 1992), 325 °C (decomposes), 300 °C | |
Record name | L-TAURINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21060 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Taurine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01956 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Taurine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8167 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Taurine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000251 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.